molecular formula C17H17NO B13529666 2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile CAS No. 870552-27-5

2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile

Katalognummer: B13529666
CAS-Nummer: 870552-27-5
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: DWHSATLRMKWCHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a nitrile group through a methyl-substituted carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile typically involves the reaction of 2-(benzyloxy)benzaldehyde with a suitable nitrile source under basic conditions. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by the addition of a nitrile source like acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. For instance, the nitrile group can act as a ligand for metal ions, influencing various biochemical pathways. Additionally, the benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity to proteins and enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile is unique due to its specific structural features, such as the combination of a benzyloxy group and a nitrile group on a phenyl ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

870552-27-5

Molekularformel

C17H17NO

Molekulargewicht

251.32 g/mol

IUPAC-Name

2-methyl-2-(2-phenylmethoxyphenyl)propanenitrile

InChI

InChI=1S/C17H17NO/c1-17(2,13-18)15-10-6-7-11-16(15)19-12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3

InChI-Schlüssel

DWHSATLRMKWCHQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C#N)C1=CC=CC=C1OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.